Superior Sedative-Hypnotic Activity of Onjisaponin B Compared to Tenuifolin and Senegenin
In a direct head-to-head comparison, Onjisaponin B (OJB) demonstrated significantly greater sedative-hypnotic efficacy than its deglycosylated analogs tenuifolin (TEN) and senegenin (SNG) in a pentobarbital-induced sleep mouse model, with a clear activity ranking of OJB > TEN > SNG [1]. Onjisaponin B increased both the number of sleeping mice and prolonged sleep duration, while senegenin showed no significant effect, highlighting the critical role of intact glycosylation for pharmacological activity [2].
| Evidence Dimension | Sedative-hypnotic activity rank order |
|---|---|
| Target Compound Data | Onjisaponin B (OJB): highest activity |
| Comparator Or Baseline | Tenuifolin (TEN): intermediate activity; Senegenin (SNG): no significant effect |
| Quantified Difference | OJB > TEN > SNG |
| Conditions | Pentobarbital-induced sleep test in mice; doses: OJB, TEN, SNG each tested at multiple concentrations (20, 40, 80 mg/L for isolated jejunum; 200 mg/kg for in vivo gastric PGE2 assay) |
Why This Matters
Procurement of Onjisaponin B rather than tenuifolin or senegenin is essential for studies requiring sedative-hypnotic activity or for investigating the structure-activity relationship of Polygala saponins.
- [1] Wen L, Xia N, Tang P, et al. The Gastrointestinal Irritation of Polygala Saponins and Its Potential Mechanism In Vitro and In Vivo. BioMed Research International. 2015;2015:918048. View Source
- [2] Wen L, Xia N, Tang P, et al. The Gastrointestinal Irritation of Polygala Saponins and Its Potential Mechanism In Vitro and In Vivo. BioMed Research International. 2015;2015:918048. View Source
